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Hydrogen peroxide;manganese(2+)

Cat. No.: B14357390
CAS No.: 90342-66-8
M. Wt: 88.953 g/mol
InChI Key: YVSYAAJJSNYBHW-UHFFFAOYSA-N
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Description

Contextual Significance of Manganese(II) as a Catalyst in Hydrogen Peroxide Chemistry

Manganese(II) serves as a potent catalyst in hydrogen peroxide chemistry primarily due to its ability to facilitate the decomposition of H2O2 into highly reactive oxygen species. escholarship.org This catalytic activity stems from its capacity to cycle through various oxidation states (e.g., Mn(II), Mn(III), and Mn(IV)), which provides a lower energy pathway for the reaction to proceed. wikipedia.org The presence of a catalyst like manganese dioxide, which can be formed from Mn(II) in situ, can lower the activation energy for H2O2 decomposition significantly. For instance, the activation energy can be reduced from approximately 75 kJ/mole to about 58 kJ/mole, dramatically increasing the reaction rate. mit.edu

This catalytic decomposition is central to Advanced Oxidation Processes (AOPs), where the generation of reactive species like hydroxyl radicals (HO•) and superoxide (B77818) radicals (O2•−) is harnessed for the degradation of organic pollutants in water. escholarship.orgstackexchange.com The specific products of this manganese-catalyzed Fenton-like reaction are highly dependent on the pH of the solution. stackexchange.com In acidic conditions, the reaction primarily generates hydroxyl radicals, whereas neutral or alkaline conditions favor the production of hydroperoxide and superoxide anions. stackexchange.com

Beyond environmental applications, Mn(II)-H2O2 systems are pivotal in synthetic organic chemistry. They are employed in the selective oxidation of organic substrates, such as the conversion of alcohols to ketones and aldehydes, and the epoxidation of alkenes. nih.govresearchgate.net The efficiency and selectivity of these reactions can be finely tuned by using various ligands that coordinate with the manganese center. nih.govresearchgate.net

Historical Development of Academic Research on Manganese(II)-Hydrogen Peroxide Interactions

Academic inquiry into the catalytic properties of manganese compounds on hydrogen peroxide decomposition dates back to the mid-20th century. Early studies, such as those by Broughton, Wentworth, and Laing in 1947, began to unravel the mechanism of H2O2 decomposition by manganese dioxide. acs.org These foundational investigations laid the groundwork for understanding the kinetics and surface interactions involved in this catalytic process.

Later, in the 1970s, researchers like Sadykov and Tsyrul'nikov conducted detailed kinetic studies on the decomposition of hydrogen peroxide on various manganese oxides. osti.gov Their work explored the influence of concentration, temperature, and pH on the reaction rate, and they noted a correlation between the catalyst's activity and its electrode potential. osti.gov These studies were crucial in establishing the fundamental kinetic parameters of the Mn-H2O2 system.

The subsequent decades saw an expansion of research into more complex systems, including the use of manganese complexes with specific organic ligands to mimic the function of manganese-containing enzymes, such as catalase. researchgate.netrsc.org This biomimetic approach sought to understand the structure-activity relationships that govern the catalytic efficiency of manganese in biological systems and to develop highly active synthetic catalysts. rsc.org

Current Frontiers in Scholarly Investigation of Mn(II)-H2O2 Reactivity

Modern research into Mn(II)-H2O2 systems is characterized by the use of sophisticated spectroscopic techniques and computational methods to probe the reaction mechanisms at a molecular level. A significant focus is on the detection and characterization of transient intermediates, which are key to understanding the catalytic cycle. nih.gov

Detection of Intermediates: Low-temperature UV-visible spectroscopy, electrospray ionization-mass spectrometry (ESI-MS), and electron paramagnetic resonance (EPR) spectroscopy are employed to identify short-lived species such as manganese-peroxo and manganese-hydroperoxo complexes. nih.govacs.org For example, the reaction of an aminopyridine [LMnII]2+ complex with H2O2 in acetonitrile (B52724) has allowed for the spectroscopic detection of peroxo complexes at low temperatures. nih.gov The formation of a mononuclear nonheme manganese(III)-hydroperoxo complex has also been reported and characterized, demonstrating its role as a competent oxidant. acs.org

Influence of Ligands and Medium: A major area of investigation is the role of the ligand environment and the reaction medium (e.g., pH, solvent) in directing the reactivity of the manganese center. nih.gov The use of pentadentate polypyridine ligands, for instance, has shown that the reaction pathway can be steered towards the formation of a di-μ-oxo mixed-valent Mn(III)Mn(IV) dinuclear complex in basic media, or towards ligand oxidation in acidic media. nih.gov Research on manganese complexes with macrocyclic ligands like cyclen and pyclen has highlighted how the rigidity of the ligand can impact the catalytic turnover frequency for H2O2 disproportionation. rsc.org

Advanced Applications: Current frontiers also include the development of novel catalytic systems for green chemistry and energy applications. This includes the design of heterogeneous catalysts, where manganese oxides are supported on materials like γ-alumina, to create stable and reusable systems for H2O2 decomposition. acs.org There is also significant interest in understanding the role of Mn(II) in bicarbonate-activated hydrogen peroxide systems, which are effective for water treatment under neutral or weakly alkaline conditions. researchgate.net Furthermore, the study of manganese-based catalysts for the oxidative upgrading of biomass, such as lignin, is an active area of research, although challenges like catalyst inhibition by reaction byproducts are being addressed. nih.gov

Research Findings in Detail

Kinetic Data for H2O2 Decomposition

The rate of hydrogen peroxide decomposition catalyzed by manganese species is influenced by several factors. The following table summarizes key kinetic findings from various studies.

Catalyst SystemRate Order w.r.t. [H2O2]Rate Order w.r.t. [Catalyst]Other DependenciesReference
Colloidal MnO2FirstPseudo-firstFractional order with respect to [HClO4] asianpubs.org
Mn(II) in H2O2/HCO3- (pH 8.5-8.7)FirstFirstSecond order in [HCO3-] researchgate.net
Mn(II) in H2O2/HCO3- (pH 7.4-7.9)FirstFirstThird order in [HCO3-] researchgate.net

Spectroscopic Characterization of Intermediates

The identification of transient species is crucial for elucidating reaction mechanisms. Advanced spectroscopic techniques have enabled the characterization of key manganese-peroxide intermediates.

Intermediate SpeciesSpectroscopic Method(s)Key FindingsReference
Peroxo complexesLow-temperature UV-visible, ESI-MS, EPRFormation evidenced from [LMnII]2+ and H2O2 in acetonitrile. nih.gov
[MnIII(TMC)(OOH)]2+UV-visible, ESI-MS, EPR, DFT calculationsCharacterized as a mononuclear end-on hydroperoxo complex. acs.org
{MnIV(O)}2 and MnIIMnIV(O)Mass spectrometry, Visible spectroscopyDetected as intermediates in H2O2 disproportionation by a dinuclear Mn(II) complex. researchgate.net
Mn(II)-MntC and Mn(II)-PsaAHigh-frequency, high-field EPR spectroscopyDetermined large zero-field splitting, indicating a specific coordination geometry. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2MnO2+2 B14357390 Hydrogen peroxide;manganese(2+) CAS No. 90342-66-8

Properties

CAS No.

90342-66-8

Molecular Formula

H2MnO2+2

Molecular Weight

88.953 g/mol

IUPAC Name

hydrogen peroxide;manganese(2+)

InChI

InChI=1S/Mn.H2O2/c;1-2/h;1-2H/q+2;

InChI Key

YVSYAAJJSNYBHW-UHFFFAOYSA-N

Canonical SMILES

OO.[Mn+2]

Origin of Product

United States

Mechanistic Elucidation of Hydrogen Peroxide Disproportionation Catalyzed by Manganese Ii

Fundamental Reaction Pathways and Proposed Mechanisms of H₂O₂ Decomposition

The catalytic decomposition of hydrogen peroxide by manganese(II) is not a single-step event but rather a cascade of reactions. Two primary mechanistic frameworks have been proposed to explain this process: radical-mediated pathways and the formation of peroxide complexes.

Radical Mechanism Postulations

A significant body of evidence points towards the involvement of free radicals in the manganese-catalyzed decomposition of H₂O₂. The reaction is believed to be initiated by the oxidation of Mn(II) to Mn(III) by hydrogen peroxide, generating a hydroxyl radical (•OH).

Initiation: Mn²⁺ + H₂O₂ → Mn³⁺ + •OH + OH⁻

This initial step is then followed by a series of propagation reactions involving the generated hydroxyl radical and other reactive oxygen species. These radicals can further react with hydrogen peroxide, leading to a chain reaction that produces oxygen and water. The presence of superoxide (B77818) radicals (O₂⁻) has also been detected, suggesting a complex web of radical interactions. The specific radical species and their concentrations can be influenced by factors such as pH, with neutral conditions reportedly favoring the production of reductants like hydroperoxide and superoxide anions. nih.gov

Peroxide Complex Mechanism Hypotheses

An alternative, and not mutually exclusive, hypothesis involves the formation of manganese-peroxide complexes as key intermediates. In this model, the manganese ion coordinates with one or more hydrogen peroxide molecules, forming a complex that facilitates the decomposition process.

Investigations using manganese complexes with macrocyclic ligands such as cyclen and pyclen have provided insights into this mechanism. These complexes act as functional mimics of catalase enzymes, which are known to catalyze H₂O₂ disproportionation via a metal-peroxide intermediate. nih.gov Spectroscopic studies have indicated the formation of both monomeric and dimeric manganese species in the presence of hydrogen peroxide, supporting the idea of complex formation as a crucial step in the catalytic cycle. nih.gov The rigidity and coordination environment provided by the ligand can significantly influence the catalytic activity, highlighting the importance of the structure of the manganese-peroxide complex. nih.gov

Manganese Oxidation State Transitions in Catalytic Cycles

The catalytic prowess of manganese in this reaction stems from its ability to exist in multiple stable oxidation states, primarily Mn(II), Mn(III), and Mn(IV). The catalytic cycle involves the sequential oxidation and reduction of the manganese center, facilitating the transfer of electrons required for the decomposition of hydrogen peroxide.

Dynamics of the Mn(II)/Mn(III) Redox Couple

The redox couple of Mn(II) and Mn(III) is central to the catalytic cycle. While some studies suggest that Mn(II) itself is not catalytically active, its oxidation to Mn(III) is a critical initiating step. Once formed, Mn(III) is a potent catalyst for hydrogen peroxide decomposition. The reaction between Mn(III) and H₂O₂ proceeds via a second-order rate law and leads to the regeneration of Mn(II) and the production of oxygen. brandeis.edu

Reaction: 2Mn³⁺ + H₂O₂ → 2Mn²⁺ + O₂ + 2H⁺

The kinetics of this reaction are influenced by the concentrations of both Mn(II) and Mn(III), indicating a complex interplay between the two oxidation states. brandeis.edu A steady state of Mn(III) concentration can be reached during the reaction, which then decreases as the hydrogen peroxide is consumed.

Formation and Reactivity of Mn(IV) and Higher Oxidation States

While the Mn(II)/Mn(III) couple is a key player, higher oxidation states of manganese, particularly Mn(IV), are also implicated in the catalytic mechanism. The disproportionation of Mn(III) can lead to the formation of manganese dioxide (MnO₂), where manganese is in the +4 oxidation state.

Disproportionation: 2Mn³⁺ + 2H₂O → Mn²⁺ + MnO₂ + 4H⁺

MnO₂ itself is a well-known catalyst for H₂O₂ decomposition. The mechanism involving MnO₂ is believed to proceed through the reduction of Mn(IV) to Mn(II) or Mn(III) intermediates by hydrogen peroxide, followed by their re-oxidation back to Mn(IV), thus completing the catalytic cycle. flinnsci.comnih.gov The reaction scheme indicates a change in the oxidation state of manganese from Mn(IV) to Mn(III). nih.gov The involvement of a [Mn(III)–(μ-O)₂–Mn(IV)]³⁺ species has been identified as an important intermediate in some model systems, further highlighting the dynamic nature of manganese oxidation states during catalysis. nih.gov

Autocatalytic Phenomena and Induction Periods

The decomposition of hydrogen peroxide catalyzed by manganese can exhibit autocatalytic behavior, where the reaction rate increases over time. This phenomenon is often associated with an initial "induction period" where the reaction proceeds slowly before accelerating. This behavior can be attributed to the slow initial formation of the active catalytic species, such as Mn(III), from the less active Mn(II) precursor. Once a sufficient concentration of the active catalyst is generated, the reaction rate increases significantly. Studies have shown that a basic medium can enhance this autocatalytic effect. researchgate.net

Identification and Characterization of Reaction Intermediates

The catalytic cycle of hydrogen peroxide disproportionation by manganese(II) involves a series of transient intermediates that have been the subject of extensive research. The identification and characterization of these fleeting species are paramount to a complete mechanistic understanding.

Spectroscopic techniques have been instrumental in detecting and characterizing the short-lived intermediates formed during the manganese-catalyzed disproportionation of hydrogen peroxide.

UV-visible (UV-Vis) absorption spectroscopy has been employed to monitor the changes in the manganese complex during the reaction. nih.gov Studies have revealed the formation of higher-valent μ-oxo species. nih.gov For instance, in the presence of macrocyclic ligands like cyclen and pyclen, UV-Vis studies have provided information about the structure of the initial catalyst and intermediates, which include both monomeric and dimeric species. nih.govnsf.govrsc.org The persistence of catalase activity has been linked to the presence of a [MnIII–(μ-O)₂–MnIV]³⁺ species, suggesting it is a key intermediate. nih.govnsf.gov In studies involving Mn(III)-microperoxidase-8, the UV-Vis spectrum of the intermediate formed upon reaction with H₂O₂ shows a strong Soret band at 401 nm and shifted Q-bands, which is characteristic of a high-valent manganese-oxo intermediate, specifically Mn(IV)MP-8=O. acs.org

Electron Paramagnetic Resonance (EPR) spectroscopy has been a powerful tool for identifying paramagnetic intermediates. In reaction mixtures containing Mn(II) and H₂O₂ in a bicarbonate buffer, EPR spin-trapping methods have successfully detected superoxide (O₂⁻•) and hydroxyl (•OH) radicals. nih.gov Transient EPR studies of Mn(III)MP-8 incubated with excess H₂O₂ at high pH have shown a resonance at g ≈ 4, which is characteristic of a Mn(IV) (S = 3/2) species, along with a free radical signal at g ≈ 2. acs.org Similarly, EPR studies on manganese-substituted horseradish peroxidase reacting with H₂O₂ revealed an intermediate with a distinct EPR signal at g = 5.23 with a six-lined ⁵⁵Mn hyperfine structure, which was concluded to be a Mn(IV) species. nih.gov These spectroscopic observations provide direct evidence for the involvement of higher-valent manganese species and radical intermediates in the catalytic cycle.

Table 1: Spectroscopic Data of Key Intermediates

Intermediate SpeciesSpectroscopic TechniqueKey Spectroscopic FeaturesReference
[MnIII–(μ-O)₂–MnIV]³⁺UV-VisTracked with catalase activity nih.govnsf.gov
Mn(IV)MP-8=OUV-VisSoret band at 401 nm, shifted Q-bands acs.org
Superoxide (O₂⁻•) and Hydroxyl (•OH) radicalsEPR (spin-trapping)Detected in bicarbonate buffer nih.gov
Mn(IV) (S = 3/2)EPRResonance at g ≈ 4 acs.org
Mn(IV)-horseradish peroxidase intermediateEPRg = 5.23, six-lined ⁵⁵Mn hyperfine structure nih.gov

While spectroscopic methods provide valuable experimental evidence, theoretical modeling offers insights into the geometric and electronic structures of the transient intermediates. Density functional theory (DFT) calculations have been used to support the characterization of a mononuclear nonheme manganese(III)–hydroperoxo complex, showing the binding of the hydroperoxide ligand in an end-on fashion. acs.org Computational studies have also been applied to investigate manganese-based water oxidation catalysts, which share mechanistic similarities with catalase mimics, and have helped to elucidate the mechanism of O-O bond formation. nih.gov The use of ab initio modeling for MnO₂ phases helps in understanding the thermodynamic factors that favor the formation of specific polymorphs, which can act as catalysts. berkeley.edu These theoretical approaches, in conjunction with experimental data, are crucial for building a comprehensive picture of the reaction mechanism at a molecular level.

Influence of Solution Chemistry and Environmental Parameters on Disproportionation Kinetics

The rate and efficiency of hydrogen peroxide disproportionation catalyzed by manganese(II) are highly sensitive to the chemical environment. Parameters such as pH, the presence of certain anions and buffer systems, and temperature play a critical role in modulating the catalytic activity.

The pH of the solution is a key factor governing the catalytic efficiency of manganese in H₂O₂ disproportionation. The catalytic activity is observed to increase exponentially with an increase in pH. researchgate.netnih.govnih.govpnas.org This pH dependence is largely attributed to the speciation of both manganese and hydrogen peroxide. nih.govnih.gov Potentiometric titrations are used to construct speciation diagrams that help identify the composition of manganese complexes at different pH values. nih.govnsf.govrsc.org For manganese dioxide (MnO₂) nanoparticles, the rate of H₂O₂ decomposition also increases with pH, particularly in alkaline medium. impactjournals.usjcsp.org.pkjcsp.org.pk This is explained by the increase in negative surface sites on the MnO₂ surface at higher pH, which are considered the catalytically active sites. jcsp.org.pk

The nature of the buffer system and the presence of specific anions can have a profound impact on the catalytic reaction. Bicarbonate (HCO₃⁻) has been identified as a crucial co-factor, especially at physiological pH. researchgate.netnih.govnih.govpnas.org The Mn(II)-catalyzed disproportionation of H₂O₂ does not proceed at physiological pH in the absence of bicarbonate. researchgate.netnih.govpnas.org The reaction rate is found to be proportional to the third power of the bicarbonate concentration, suggesting that the catalytic complex involves three equivalents of bicarbonate for one equivalent of Mn(II). researchgate.netnih.govpnas.org The formation of a manganese-bicarbonate complex is believed to modulate the redox potential of the Mn(II)/Mn(III) couple, facilitating the reaction with H₂O₂. researchgate.netnih.govpnas.org In contrast, other buffer systems like Hepes, inorganic phosphate, and pyrophosphate have been shown to inhibit the reaction. researchgate.netnih.govpnas.org

Table 2: Effect of Buffers and Anions on Catalytic Activity

Buffer/AnionEffect on Catalytic ActivityReference
Bicarbonate (HCO₃⁻)Essential for activity at physiological pH; rate increases with concentration. researchgate.netnih.govnih.govpnas.org
HepesInhibitory researchgate.netnih.govpnas.org
Inorganic PhosphateInhibitory researchgate.netnih.govpnas.org
PyrophosphateInhibitory researchgate.netnih.govpnas.org

The rate of manganese-catalyzed hydrogen peroxide disproportionation is also dependent on temperature. An increase in temperature generally leads to an enhanced catalytic activity. jcsp.org.pkjcsp.org.pk Kinetic studies performed at different temperatures allow for the determination of the activation energy (Ea) of the reaction using the Arrhenius equation. jcsp.org.pkuob.edu.ly For the decomposition of H₂O₂ on manganese dioxide, it has been observed that the activation energy decreases as the pH increases, which is consistent with the higher catalytic activity observed at alkaline pH. jcsp.org.pk The activation energy for H₂O₂ decomposition on MnO₂ has been reported to be around 50 kJ/mol, which is lower than that on other materials like Mn₂O₃ (77.1 kJ/mol), highlighting the catalytic efficiency of MnO₂. nih.gov

Table 3: Activation Energy for H₂O₂ Decomposition on Manganese Oxides

CatalystActivation Energy (Ea)Reference
MnO₂~50 kJ/mol nih.gov
Mn₂O₃77.1 kJ/mol nih.gov
MnO₂ (at varying pH)Decreases with increasing pH jcsp.org.pk

Coordination Chemistry and Ligand Effects in Manganese Ii Hydrogen Peroxide Catalysis

Rational Design and Synthesis of Manganese Complexes for H₂O₂ Activation

The design and synthesis of manganese complexes for the activation of hydrogen peroxide (H₂O₂) often draw inspiration from the active sites of manganese-containing enzymes, such as manganese catalase (MnCAT). rsc.orgnih.gov These enzymes efficiently disproportionate H₂O₂ into water and oxygen, a reaction that synthetic manganese complexes aim to mimic. The versatility of manganese, which can exist in multiple oxidation states (from +2 to +7), makes it an attractive metal center for catalytic oxidation reactions. nih.gov The ligand scaffold plays a crucial role in controlling the reactivity of the manganese center through both electronic tuning and steric constraints. nih.gov

Macrocyclic ligands like cyclen (1,4,7,10-tetraazacyclododecane) and pyclen (1,4,7,10-tetraazacyclododecane-1,7-diylbis(pyridin-2-ylmethyl)) have been extensively studied for their ability to form stable complexes with manganese and catalyze H₂O₂ disproportionation. rsc.orgnih.govrsc.org The rigidity of the macrocyclic core is a key factor influencing the catalytic activity. rsc.orgrsc.org

Potentiometric titrations have been used to determine the speciation of manganese complexes with cyclen and pyclen in aqueous solutions. nih.gov These studies reveal that the pyclen ligand forms a thermodynamically more favorable complex with Mn(II) compared to cyclen. nih.gov At a pH of 8.1, 99% of Mn(II) ions are complexed by pyclen, whereas cyclen achieves a maximum of 91% complexation at a pH of 8.8. nih.gov

The catalytic activity of these complexes in H₂O₂ disproportionation is often evaluated by measuring the turnover number (TON) and turnover frequency (TOF). Studies have shown that increasing the number of pyridine (B92270) rings in the macrocycle enhances the stability and activity of the catalyst. rsc.orgresearchgate.net The order of increasing TON for H₂O₂ disproportionation is generally observed as cyclen < PyN₃ < pyclen < Py₂N₂ pyridinophane. rsc.orgresearchgate.net This trend highlights the positive impact of the increased rigidity and electronic contributions from the pyridine moieties. rsc.org Spectroscopic investigations suggest that a di-μ-oxo bridged manganese dimer, [Mn₂ (cyclen)₂(μ-O)₂]³⁺, is an important intermediate in the catalytic cycle. rsc.org

Table 1: Catalytic Activity of Manganese Macrocyclic Complexes in H₂O₂ Disproportionation

LigandTONTOF (min⁻¹)
Cyclen1001.0 (at 100 min)
Pyclen2505.0 (at 50 min)

Data sourced from studies on H₂O₂ disproportionation by in situ formed manganese macrocyclic complexes. rsc.orgnih.gov

Pyridinophane and aminopyridine ligands represent another important class of scaffolds for designing manganese catalysts for H₂O₂ activation. researchgate.netnih.govcatalysis.ru These ligands offer a combination of nitrogen donor atoms that can effectively coordinate to the manganese center and influence its redox properties.

Manganese(II) complexes with pyridinophane ligands, such as [Mn(Py₂N₂)(H₂O)₂]²⁺, have demonstrated robust catalytic activity for H₂O₂ disproportionation in aqueous solutions over a wide pH range, achieving turnover numbers as high as 58,000. researchgate.net Mechanistic studies suggest a catalytic cycle involving mononuclear intermediates, with the resting state of the catalyst being a mononuclear Mn(II) complex. researchgate.net The size of the N-substituents on the macrocycle can significantly impact the catalytic activity; for instance, complexes with small N-substituents (e.g., H, Me) are active for H₂O₂ disproportionation, while bulky substituents (e.g., tBu) can shut down this activity but may promote other reactions like water oxidation. researchgate.net

Aminopyridine-based manganese complexes have shown remarkable efficiency and selectivity in the oxidation of aliphatic C-H groups using H₂O₂. nih.govcatalysis.ru For example, complexes of the type [LMn(II)(OTf)₂], where L is a tetradentate aminopyridine ligand, can achieve high turnover numbers (up to 970) and excellent stereospecificity (up to >99%) in these reactions. nih.gov The catalytic activity of these aminopyridine complexes is influenced by the stereochemistry of the ligand. For instance, the complex with the rac-PYBP ligand is an efficient catalyst for alkene epoxidation with H₂O₂, while the corresponding complex with the meso-PYBP ligand is inactive under the same conditions. osti.gov This difference in reactivity is attributed to the better chelating ability of the rac-PYBP ligand, which stabilizes the manganese center against oxidation-induced decomplexation. osti.gov

Porphyrin and salen-type ligands have a long history in the development of manganese-based oxidation catalysts. bu.edunih.govacs.orgnih.gov These ligands provide a rigid, planar coordination environment that can stabilize high-valent manganese species, which are often proposed as key intermediates in catalytic oxidations.

Manganese(III) porphyrins (MnPs) were initially designed as mimics of superoxide (B77818) dismutase (SOD) but have also been shown to react with H₂O₂. nih.govresearchgate.net The reactivity of MnPs with H₂O₂ is a crucial aspect of their biological activity. nih.gov The mechanism of alkene oxidation catalyzed by manganese porphyrins is proposed to involve high-valent manganese(IV)-oxo species. acs.org The stability and reactivity of these manganese(V)-oxo porphyrin complexes are influenced by the presence of a base and an axial ligand. acs.org

Salen-type manganese complexes have also been extensively investigated as catalysts for H₂O₂ disproportionation. bu.edunih.gov The catalytic activity of these complexes is highly sensitive to the substituents on the salen ligand. bu.edunih.gov For example, alkoxy substitution on the salen ring and modifications to the aromatic bridge can significantly enhance the catalase-like activity. bu.edunih.gov This tunability allows for the design of salen-manganese complexes with optimized H₂O₂ scavenging properties. bu.edu

Influence of Ligand Field and Stereochemistry on Redox Potentials

The ligand field and stereochemistry of manganese complexes play a pivotal role in determining their redox potentials, which in turn governs their catalytic activity in H₂O₂-mediated reactions. The ability to fine-tune the Mn(III)/Mn(II) redox potential through ligand design is a key strategy for developing more efficient catalysts. mdpi.com

A series of manganese(II) complexes with 1,3-bis(2'-Ar-imino)isoindoline ligands demonstrated that varying the aryl substituent (Ar) on the ligand can modulate the Mn(III)/Mn(II) redox potential over a range of 561 mV. mdpi.com This study revealed a linear correlation between the redox potential and the catalytic activity for both H₂O₂ dismutation and oxidative bleaching. mdpi.com Complexes with higher redox potentials exhibited greater activity, suggesting that the redox potential is a driving force for the reaction. mdpi.com

The stereochemistry of the ligand also has a profound impact on the catalytic performance. As mentioned earlier, the rac-PYBP manganese complex is an active catalyst for alkene epoxidation, while the meso-PYBP isomer is inactive. osti.gov This difference arises because the stereochemistry of the meso ligand leads to a less stable complex that is prone to decomplexation upon attempted oxidation by H₂O₂ in the presence of acetic acid. osti.gov In contrast, the rac isomer forms a more stable complex that can be oxidized to catalytically active high-valent species. osti.gov

Furthermore, in a molecular manganese vanadium oxide water oxidation catalyst, the activation mechanism involves a sequence of oxidation and ligand exchange steps. chemrxiv.orgrsc.org Theoretical calculations have shown that the nucleophilic attack of water molecules, a crucial step in ligand exchange, has a lower activation barrier at Mn(III) centers compared to Mn(IV) centers, particularly along the Jahn-Teller axis of the Mn(III) ions. chemrxiv.orgrsc.org This highlights the intricate interplay between the redox state of the manganese center and its coordination geometry in dictating the reaction pathway.

Modulation of Catalytic Activity and Selectivity by Ligand Properties

The electronic and steric properties of the ligands are critical in modulating the catalytic activity and selectivity of manganese complexes in reactions involving hydrogen peroxide. By systematically modifying the ligand architecture, it is possible to tune the catalyst's performance for specific applications.

In the case of manganese complexes with pyridinophane ligands, the rate of H₂O₂ disproportionation decreases with increasing size of the N-substituents on the macrocycle. researchgate.netresearchgate.net This steric effect can be so pronounced that a bulky substituent like tert-butyl can completely shut down the H₂O₂ disproportionation activity. researchgate.net Conversely, electronic modifications to the ligand can enhance catalytic rates. For instance, increasing the number of pyridine rings in tetra-aza macrocyclic ligands progressively increases the stability and turnover numbers for H₂O₂ disproportionation. rsc.orgresearchgate.net

For salen-manganese complexes, structural modifications to the ligand have a profound influence on their hydrogen peroxide scavenging activities. bu.edu Alkoxy substitution on the salen ring and alterations to the aromatic bridge are particularly effective in modulating the catalase-like activity. bu.edunih.gov This allows for the rational design of more potent catalysts.

In the context of selective C-H oxidation, aminopyridine manganese complexes have demonstrated that the ligand environment can control both chemo- and stereoselectivity. nih.govcatalysis.ru The catalytic activity of these complexes is strongly influenced by their counterions, with more labile ligands in the coordination sphere of manganese leading to better activation of H₂O₂. osti.gov The selectivity of these catalysts can also be directed by the electronic properties of the ligand. For example, in the oxidation of cyclopropane-containing substrates, a more electron-rich ligand favors radical-based reaction pathways, while a more oxidizing ligand promotes pathways involving cationic intermediates. acs.org

Table 2: Effect of Ligand Substitution on Catalytic Activity

Catalyst SystemLigand ModificationObserved Effect on Activity/Selectivity
Mn-PyridinophaneIncreasing N-substituent sizeDecreased H₂O₂ disproportionation rate researchgate.netresearchgate.net
Mn-Tetra-aza macrocycleIncreasing number of pyridine ringsIncreased stability and TON for H₂O₂ disproportionation rsc.orgresearchgate.net
Mn-SalenAlkoxy substitution on salen ringEnhanced catalase-like activity bu.edunih.gov
Mn-AminopyridineChange of counterion (e.g., Cl⁻ to ClO₄⁻)Increased epoxidation activity osti.gov
Mn-AminopyridineElectron-donating vs. electron-withdrawing substituentsShift between radical and cationic oxidation pathways acs.org

Stabilization and Trapping of High-Valent Manganese-Oxygen Intermediates by Ligands

A central aspect of manganese-catalyzed oxidations with hydrogen peroxide is the formation of high-valent manganese-oxygen intermediates, such as Mn(IV)-oxo, Mn(V)-oxo, and Mn(III)-hydroperoxo species. The nature of the ligand is crucial for the stabilization and characterization of these transient species, which are often the active oxidants in the catalytic cycle. nih.gov

In biological systems like the oxygen-evolving complex (OEC) of photosystem II, the protein ligand environment plays a key role in stabilizing high-valent manganese-oxo intermediates to facilitate water oxidation. nih.gov Synthetic ligands aim to replicate this function. For example, tetra-anionic ligands with amido and alkoxide donors have been used to generate and characterize stable oxomanganese(V) complexes. nih.gov

In the context of H₂O₂ activation by manganese complexes, the ligand's ability to support high oxidation states is paramount. For manganese complexes with aminopyridine ligands, the proposed mechanism for alkene epoxidation involves a Mn(III)/Mn(V) catalytic cycle, where a high-valent Mn(V)-oxo species is the key oxidizing agent. osti.gov The accumulation of dinuclear species like [Mn(III)₂(μ-O)(μ-OAc)(rac-PYBP)₂]³⁺ and [Mn(III)Mn(IV)(μ-O)₂(rac-PYBP)₂]³⁺ has been observed, which are considered inactivated states of the catalyst. osti.gov

Similarly, for porphyrin-based catalysts, the reaction of Mn(III) porphyrins with oxidants like H₂O₂ in the presence of a base leads to the formation of manganese(V)-oxo porphyrins. acs.org These high-valent species have been characterized by various spectroscopic techniques and are shown to be competent oxidants. acs.org The stability of these intermediates is dependent on factors such as the presence of a base and an axial ligand. acs.org

The generation of high-valent oxomanganese species can also be achieved electrochemically. A non-heme oxomanganese(IV) species was generated through a proton-coupled electron transfer (PCET) process from a hydroxomanganese(III) complex featuring an anionic N₅ ligand. rsc.org This study highlights an alternative pathway for accessing high-valent intermediates without the need for additional chemical oxidants. Theoretical studies further predict that this Mn(IV)-oxo species can be further oxidized to Mn(V)-oxo and even a formal Mn(VI)-oxo transient. rsc.org

In some systems, dinuclear manganese species are implicated in the catalytic cycle. For instance, the reaction of a dinuclear Mn(IV) complex with H₂O₂ in the presence of a carboxylic acid is proposed to proceed through a Mn(V)-Mn(IV)-OOH intermediate, which can then abstract a hydrogen atom from a substrate. rsc.org

Oxidative Transformations Catalyzed by Manganese Ii Hydrogen Peroxide Systems

Directed Functionalization of Organic Substrates

The manganese(II)-hydrogen peroxide system provides a powerful tool for the selective oxidation of organic substrates. By tuning the ligand environment around the manganese center and the reaction conditions, chemists can direct the reactivity towards specific functional groups, enabling challenging transformations like C-H activation, alcohol oxidation, and olefin epoxidation.

The selective oxidation of unactivated C-H bonds into more valuable functional groups is a paramount challenge in synthetic chemistry. Manganese(II)-hydrogen peroxide systems have emerged as effective catalysts for this transformation. nih.gov Bioinspired manganese complexes featuring tetradentate nitrogen ligands have demonstrated good activity in the C-H oxidation of simple alkanes, using H₂O₂ as the terminal oxidant. nih.gov In particular, cyclic aliphatic alkanes can be converted into their corresponding ketones in high yields (up to 89%). nih.gov This protocol is also effective for benzylic C-H oxidation, yielding ketones with very good selectivity. nih.gov

The selectivity of these reactions can be finely controlled. For instance, in the oxidation of substituted N-cyclohexyl amides, torsional effects can direct the site-selective oxidation of specific C-H bonds. nih.gov This leads to the highly selective oxidation of cis-1,4-, trans-1,3-, and cis-1,2-cyclohexanediamides, while their corresponding diastereoisomers remain unreactive under the same conditions. nih.gov Mechanistic investigations, including theoretical and experimental studies, suggest that these oxidations can proceed through a hydrogen atom transfer (HAT) mechanism from the substrate's C-H bond to a high-valent manganese-oxo species. digitellinc.comacs.org The resulting carbon radical is then trapped to form the hydroxylated product. acs.org In certain systems, particularly with nitrogen-containing substrates, the use of a strong hydrogen-bond-donating solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can facilitate remote C–H hydroxylation by preventing catalyst deactivation and directing the reaction away from the nitrogen center. acs.org

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. Manganese(II)-H₂O₂ systems offer a highly efficient and chemoselective route for this purpose. Non-heme manganese complexes with specific N4 ligands serve as powerful catalysts for the oxidation of secondary alcohols to their corresponding ketones with high yields (up to 93%). nih.govrsc.org These reactions typically employ a small amount of an acid additive, such as sulfuric acid or acetic acid, and can proceed with low catalyst loading. nih.govnih.govacs.org

A key advantage of these systems is their application in the oxidative kinetic resolution (OKR) of racemic secondary alcohols. nih.govnih.gov By using a chiral manganese catalyst, one enantiomer of the alcohol is selectively oxidized at a much faster rate than the other, allowing for the separation of the unreacted chiral alcohol with excellent enantioselectivity (>90% ee). nih.govresearchgate.net Mechanistic studies have revealed that the active oxidant is an electrophilic high-valent manganese-oxo species. nih.govewha.ac.krrsc.org The rate-determining step is the abstraction of a hydrogen atom from the α-C-H bond of the alcohol in a two-electron process. nih.govrsc.orgresearchgate.net The electrophilic nature of the manganese catalyst has been confirmed through Hammett analysis. nih.govacs.org The efficiency of these systems is highlighted by high turnover numbers (TON), with a maximum of 4700 being achieved in some cases for alcohol oxidation. acs.org

Table 1: Representative Examples of Catalytic Alcohol Oxidation by Mn(II)-H₂O₂ Systems
SubstrateCatalyst SystemYield (%)Enantiomeric Excess (ee %)Reference
1-PhenylethanolMn(II)(P-MCP)(OTf)₂ / H₂SO₄>99 (Oxidation)- nih.gov
(rac)-1-PhenylethanolChiral Mn(II) Complex / H₂SO₄->90 (OKR) nih.govnih.gov
Various Benzylic AlcoholsMn(S-PMB)(CF₃SO₃)₂ / Acetic Acid85-99- nih.govacs.org
Various Aliphatic Secondary AlcoholsMn(S-PMB)(CF₃SO₃)₂ / Acetic Acid80-95- nih.govacs.org
GlycerolLMn(μ-O)₃MnL₂ / Oxalic Acid45 (to valuable products)- researchgate.net

Epoxides are valuable intermediates in organic synthesis, and their preparation from alkenes is a crucial reaction. Manganese(II) salts, such as manganese(II) sulfate, in conjunction with hydrogen peroxide and a bicarbonate buffer, provide a simple, cost-effective, and environmentally friendly method for the epoxidation of a variety of alkenes. mdma.chacs.org This system is effective for aryl-substituted, cyclic, and trialkyl-substituted alkenes. acs.orgmdma.ch While peroxymonocarbonate (HCO₄⁻) is formed in the reaction mixture, the presence of manganese is essential for significant epoxidation activity. acs.orgmdma.ch The reaction rate can be further enhanced by 2-3 times with the use of additives like sodium acetate (B1210297) or salicylic (B10762653) acid. acs.orgmdma.ch

More sophisticated manganese complexes, often bearing tetradentate N4 ligands, are also highly efficient catalysts for asymmetric epoxidation. nih.govrsc.org In the presence of an acid co-catalyst, these systems generate a high-valent manganese-oxo species that acts as the active oxidant, transferring an oxygen atom to the olefin. nih.govrsc.org This approach can afford epoxides with high yields and excellent stereoselectivities. rsc.org Studies using different manganese oxides have shown that MnO exhibits superior activity for the epoxidation of styrene (B11656) compared to other oxides like Mn₃O₄, Mn₂O₃, and MnO₂. researchgate.net

Table 2: Examples of Alkene Epoxidation using Mn(II)-H₂O₂ Systems
SubstrateCatalyst SystemKey ConditionsYield/SelectivityReference
StyreneMnSO₄H₂O₂, NaHCO₃, DMF/tBuOHGood Yields mdma.chmdma.ch
Cyclic AlkenesMnSO₄H₂O₂, NaHCO₃, Salicylic AcidEnhanced Rates acs.orgmdma.ch
StyreneMnO30% H₂O₂, Bicarbonate Solution~100% conversion, 92.4% selectivity researchgate.net
Various OlefinsMn(II) Complex / N4 LigandH₂O₂, H₂SO₄High Yields, Excellent Stereoselectivity rsc.org
Various AlkenesChiral Bipyrrolidine-Mn ComplexH₂O₂ (1.2 equiv)80-100% Yield, 40-73% ee researchgate.net

Mechanisms of Substrate Oxidation and Electron Transfer Pathways

Understanding the mechanism of oxidation is crucial for optimizing and designing new catalytic systems. In Mn(II)-H₂O₂ systems, the oxidation of substrates can proceed through several distinct pathways. A common theme is the initial oxidation of Mn(II) to higher oxidation states, such as Mn(III) and Mn(V), which then act as the primary oxidants. epa.govnih.gov

In many enzymatic and biomimetic systems, Mn(II) is first oxidized to Mn(III). nih.govfrontiersin.org For example, the enzyme manganese peroxidase (MnP) catalyzes the formation of two equivalents of a Mn(III)-chelator complex at the expense of one equivalent of H₂O₂. epa.gov This Mn(III) complex is the species that subsequently oxidizes the organic substrate in a second-order reaction. epa.govnih.gov This process follows a ping-pong kinetic mechanism. epa.gov

For non-enzymatic systems, particularly in alcohol oxidation, a two-electron process is often proposed. nih.govrsc.org This pathway involves the formation of a high-valent, electrophilic manganese-oxo (Mn=O) species, which then abstracts a hydrogen atom from the substrate. nih.govresearchgate.netewha.ac.kr In the bicarbonate-dependent oxidation of amino acids, the mechanism is thought to involve a free radical process occurring within a manganese coordination complex of the composition Mn(II), amino acid, (HCO₃⁻)₂. nih.gov The critical step is hydrogen abstraction from the α-carbon of the amino acid. nih.gov

The nature of the electron transfer can be complex. The oxidation of the aqueous Mn(II) ion, Mn(H₂O)₆²⁺, is more likely to occur via sequential one-electron transfers, leading to the formation of Mn(III) as a key intermediate. researchgate.net In contrast, two-electron transfers may require the involvement of multinuclear manganese complexes. researchgate.net

Generation and Reactivity of Oxygen-Centered Radicals

Oxygen-centered radicals are highly reactive species that can be generated in Mn(II)-H₂O₂ systems and play a significant role in the oxidation process. The reaction of manganese complexes with hydrogen peroxide or alkyl peroxides can lead to the formation of Mn-hydroperoxo and Mn-oxo intermediates, which are precursors to these radicals. digitellinc.comumich.edu The subsequent homolysis of a Mn(III)-alkoxide intermediate, for example, can generate an alkoxy radical, which drives further reactions. nih.gov In some systems, the manganese catalyst's role is to decompose an oxidant to produce a radical initiator, which then triggers a classical radical autoxidation chain reaction with the substrate. acs.org

The formation of the highly reactive hydroxyl radical (•OH) is a key feature of Fenton-like reactions. In the context of Mn(II)-H₂O₂ systems, the generation of •OH is highly dependent on the reaction conditions, particularly the pH. researchgate.netbohrium.com

At an acidic pH, soluble Mn(II) can catalyze the decomposition of hydrogen peroxide to generate hydroxyl radicals. researchgate.netbohrium.com This has been demonstrated using 1-hexanol (B41254) as a hydroxyl radical probe, which showed over 99% degradation under these conditions, indicating significant •OH formation. researchgate.netbohrium.com However, at near-neutral pH, the reaction pathway shifts, and the generation of reductants becomes dominant over hydroxyl radical production. researchgate.netbohrium.com

Superoxide (B77818) Radical (O2•-) Generation and Involvement

The interaction between manganese(II) (Mn(II)) and hydrogen peroxide (H₂O₂) can lead to the generation of superoxide radicals (O₂•⁻), which play a crucial role as reactive intermediates in subsequent oxidative transformations. The formation and involvement of superoxide in this system are significantly influenced by the surrounding chemical environment, particularly the presence of bicarbonate (HCO₃⁻) and carbon dioxide (CO₂).

The superoxide radical, once generated, can participate in a cascade of reactions. In some systems, O₂•⁻ acts as a chain-carrying radical, initiating new chains and leading to the formation of more superoxide and hydrogen peroxide. nih.gov The involvement of O₂•⁻ is considered an essential step in the Mn(II)-catalyzed oxidation of various substrates, such as NADH. nih.gov The mechanism is believed to involve the formation of a Mn(II)-bicarbonate complex that reacts with H₂O₂ to produce Mn(III) and the superoxide radical.

Key Findings on Superoxide Radical (O₂•⁻) Generation
ConditionObservationSignificanceReference
Mn(II) + H₂O₂ in Bicarbonate/CO₂ BufferSuperoxide radicals (O₂•⁻) and hydroxyl radicals (OH•) were trapped and detected.Demonstrates the essential role of bicarbonate/CO₂ in mediating the generation of superoxide radicals. nih.gov
Mn(II) + H₂O₂ in Hepes BufferSuperoxide radical was not observed.Confirms the specific requirement of the bicarbonate system for O₂•⁻ formation in this reaction. nih.gov
Mn(II) + H₂O₂ + HCO₃⁻/CO₂ System with Superoxide Dismutase (SOD)The H₂O₂ decomposition and substrate oxidation processes were inhibited.Provides strong evidence that O₂•⁻ is an essential intermediate in the reaction pathway. nih.gov

Formation of Reactive Manganese-Oxo Species

The reaction between manganese complexes and hydrogen peroxide is a key method for generating highly reactive high-valent manganese-oxo species. These species are potent oxidizing agents implicated in a variety of oxidative transformations, including the challenging oxidation of C-H bonds. digitellinc.comnih.gov The formation of these intermediates often proceeds through the initial interaction of Mn(II) with H₂O₂ to form a manganese-peroxo or manganese-hydroperoxo intermediate.

The activation of the O-O bond in these peroxo intermediates is a critical step. This can occur through different pathways, influenced by factors such as the ligand environment and the presence of acids or other co-catalysts. rsc.orgresearchgate.netnih.gov For instance, in certain systems, the presence of a weak acid can facilitate the cleavage of the O-O bond via a concerted dissociative electron transfer, leading to the formation of a manganese-oxo species. rsc.orgresearchgate.net In contrast, a strong acid might favor the cleavage of the Mn-O bond, resulting in the release of H₂O₂. rsc.orgresearchgate.net The role of an additive, such as an acid, can be to promote the heterolytic cleavage of the O-O bond to form the active manganese-oxo species. nih.govnih.gov

Mechanistic studies and spectroscopic analyses have provided evidence for the formation of various manganese-oxo species, including Mn(IV)=O, Mn(V)=O, and Mn(IV)-OH. nih.govacs.orgumn.edu It has been proposed that the oxidation of substrates is carried out by an electrophilic Mn-oxo species, which can abstract a hydrogen atom from the substrate. rsc.org The stability and reactivity of these manganese-oxo intermediates are finely tuned by the supporting ligand structure. digitellinc.com While highly reactive, these species can also be unstable and, in the absence of a stabilizing coordinating ligand, may lead to the formation of catalytically inactive manganese dioxide (MnO₂). researchgate.net

Pathways to Reactive Manganese-Oxo Species
PrecursorsKey IntermediateConditions/AdditivesResulting Species (Proposed)Reference
[Mn(II)L]⁺ + O₂ (electrochemically reduced)[Mn(III)L(O₂)] (peroxo complex)Weak acidCleavage of O-O bond to form Mn-oxo species rsc.orgresearchgate.net
Mn porphyrin complex + H₂O₂Mn-peroxo intermediateImidazoleMn(V)=O nih.gov
Mn complex + H₂O₂Mn-hydroperoxoSulfuric acidElectrophilic Mn-oxo species rsc.org
Mn catalyst + H₂O₂Mn-hydroperoxo intermediateCarboxylic acid (via supramolecular recognition)High-valent Mn-oxo nih.gov

Applications in Advanced Oxidation Processes Aops for Environmental Remediation

Design and Optimization of Mn(II)-H2O2 Based AOPs

The design and optimization of AOPs based on manganese(II) (Mn(II)) and hydrogen peroxide (H2O2) focus on maximizing the generation of reactive oxygen species to efficiently degrade pollutants. The effectiveness of these systems is influenced by parameters such as pH, the concentration of Mn(II) and H2O2, and the presence of other substances like chelating agents or ozone. acs.orgresearchgate.net For instance, the optimization of UV/H2O2 and ozonation systems has been successfully achieved using experimental designs like the Doehlert matrix, which helps in identifying the most significant variables for the process. researchgate.net AOPs are generally categorized as homogeneous or heterogeneous and can be further divided based on their energy use. researchgate.net

Hybrid AOPs often exhibit synergistic effects, leading to enhanced degradation of contaminants compared to individual processes. mostwiedzy.plresearchgate.net The combination of Mn(II), H2O2, and ozone (O3) creates a highly efficient AOP, particularly in acidic solutions. researchgate.net Research has shown that the coexistence of Mn(II), H2O2, and O3 is essential for the effective removal of refractory compounds like acetic acid at a low initial pH of 1.0, whereas systems like O3 alone, H2O2/O3, Mn(II)/O3, and Mn(II)/H2O2 show almost no removal capability under the same conditions. researchgate.net This synergy is attributed to the enhanced production of hydroxyl radicals. researchgate.net The optimization of this hybrid system reveals that an optimal ratio between the concentrations of Mn(II) and H2O2 is crucial for maximizing the degradation rate. researchgate.net The addition of H2O2 to an ozonated aqueous solution can accelerate the decomposition of O3, leading to the formation of •OH radicals. semanticscholar.org

Manganese(II) can catalyze Fenton-like reactions, which involve the decomposition of hydrogen peroxide to produce powerful oxidants. While the classic Fenton reaction uses iron catalysts, Mn(II) offers an alternative pathway for generating reactive species. acs.orgresearchgate.netascelibrary.org In soluble Mn(II)-catalyzed reactions at acidic pH, hydrogen peroxide decomposes to generate hydroxyl radicals, which effectively degrade organic compounds like 1-hexanol (B41254). researchgate.netepa.gov

A key aspect of these systems is the role of Mn(II) in the redox cycling of other metals, such as iron, in mixed-metal systems. For example, in the picolinic acid (PICA)-assisted Fenton reaction, Mn(II) accelerates the reduction of Fe(III) to Fe(II), thereby enhancing the rate of hydroxyl radical formation. acs.org The mechanism involves Mn(II) participating directly and catalytically in the Fe(III)/Fe(II) redox cycle, rather than acting as an independent source of reactive oxygen species through a Mn(II/III)-H2O2 cycle. acs.org This catalytic action helps sustain the Fenton process at a convenient pH without requiring costly energy or reductant inputs. acs.org

The table below summarizes the degradation of pollutants in Mn(II)-catalyzed Fenton-like systems.

Table 1: Pollutant Degradation in Mn(II)-Assisted Fenton-like Systems
Pollutant System pH Degradation Efficiency Reference
Atrazine Mn(II)/Fe(III)-PICA/H2O2 4.5–6.0 Accelerated degradation acs.org
2,4,6-Trichlorophenol Mn(II)/Fe(III)-PICA/H2O2 4.5–6.0 Accelerated degradation acs.org
1-Hexanol Soluble Mn(II)/H2O2 Acidic >99% researchgate.netepa.gov
Carbon Tetrachloride (CT) Soluble Mn(II)/H2O2 Acidic No measurable transformation researchgate.netepa.gov

Degradation Efficacy of Refractory Organic Pollutants

The Mn(II)-H2O2 system is effective in degrading a variety of refractory organic pollutants that are resistant to conventional treatment methods. researchgate.netcjcatal.com For example, in a sodium bicarbonate solution, the Mn2+/H2O2 system achieved complete decoloration of methylene (B1212753) blue and a 44.0% removal of chemical oxygen demand in 180 minutes. cjcatal.com

Micropollutants, which are harmful even at very low concentrations, pose a significant challenge for water treatment. europa.eu The Mn(II)-H2O2 system, often as part of more complex processes, has shown promise in abating these compounds. In processes where permanganate (B83412) (Mn(VII)) is reduced by hydrogen peroxide, various reactive manganese species are formed that enhance the abatement of Mn(VII)-resistant micropollutants like ciprofloxacin. scite.ai The combination of Mn(VII) with nascent manganese dioxide (MnO2) has also been shown to be effective for degrading micropollutants such as sulfonamide antibiotics and trimethoprim, particularly at acidic pH. bohrium.com

Arsenic contamination in drinking water is a major health concern. epa.gov AOPs involving Mn(II) and H2O2 can facilitate the oxidation of the more toxic arsenite (As(III)) to the less toxic and more easily removable arsenate (As(V)). epa.gov The MnO2–H2O2 system has been developed as a novel and effective method for arsenic removal. mdpi.com This system combines the oxidative power of H2O2 and generated radicals with the adsorptive capacity of manganese dioxide. mdpi.com

Under specific conditions (0.015 wt% H2O2, 25 mg/L MnO2), the MnO2–H2O2 system achieved an 88% removal of arsenic (initial concentration 100 µg/L) within 30 minutes without the need for external mechanical stirring. mdpi.com The removal is attributed to a combination of As(III) oxidation to As(V) by hydroxyl and superoxide (B77818) radicals (•OH and •O2−) and the adsorption of both arsenic species onto the surface of the MnO2 particles. mdpi.com

The table below presents the efficiency of arsenic removal using the MnO2-H2O2 system.

Table 2: Arsenic Removal by the MnO2-H2O2 System
Parameter Value Unit
Initial Arsenic Concentration 100 µg/L
MnO2 Concentration 25 mg/L
H2O2 Concentration 0.015 wt%
Reaction Time 30 min
Removal Efficiency 88 %

Source: mdpi.com

Performance of Heterogeneous Manganese Oxide Catalysts in H2O2 Systems

Heterogeneous catalysts, particularly those based on manganese oxides (MnOx), are widely researched for H2O2 decomposition due to their high activity, low cost, and stability. researchgate.netnih.gov These catalysts are often supported on materials like alumina (B75360) or titania to enhance their performance and stability. researchgate.neteucass.eumdpi.com

The catalytic activity of MnOx in decomposing H2O2 leads to the formation of reactive species that can degrade pollutants. nih.govrsc.org For instance, γ-MnO2 was found to be the most effective polymorph among α-, β-, and γ-MnO2 in catalyzing H2O2 for the removal of perfluorooctanesulfonic acid (PFOS). rsc.org Complete degradation of 0.25 μM PFOS was achieved in 15 minutes under optimal conditions. rsc.org The mechanism involves the generation of hydroxyl and superoxide radicals, with the oxidation state of manganese on the catalyst surface playing a crucial role. rsc.org

The table below details the performance of a γ-MnO2/H2O2 system in degrading a specific pollutant.

Table 3: PFOS Degradation using a Heterogeneous γ-MnO2/H2O2 System
Parameter Value Unit
Catalyst γ-MnO2 -
Pollutant Perfluorooctanesulfonic acid (PFOS) -
Initial PFOS Concentration 0.25 μM
H2O2 Concentration 1 M
Catalyst Concentration 20 mg L−1
Initial pH 7 -
Degradation Time 15 min
Degradation Efficiency 100 %

Source: rsc.org


Supported Manganese Oxide Catalysts and Deactivation

Manganese oxide catalysts, often supported on materials like γ-alumina, are utilized to promote the decomposition of hydrogen peroxide for environmental remediation. tue.nlresearchgate.net However, the performance and stability of these catalysts can be affected by several factors, leading to deactivation.

One significant cause of deactivation is the partial dissolution of manganese from the catalyst support. tue.nlresearchgate.net Studies on manganese oxide supported on γ-alumina have shown a progressive deactivation where conversion rates can drop significantly. tue.nlresearchgate.net Interestingly, a residual activity is often observed, which is attributed to the more strongly bonded undissolved manganese oxide on the alumina surface. tue.nlresearchgate.net Research has indicated that reducing the amount of loaded manganese (e.g., from 5 wt% to 2 wt%) can result in a more stable catalyst by likely improving the bond strength to the support. tue.nlresearchgate.net

Water vapor can also contribute to the deactivation of manganese-containing oxide catalysts. rsc.org Its presence can lead to competitive adsorption on the catalyst's active sites, thereby blocking the sites necessary for the reaction. rsc.org Furthermore, water vapor can induce a decrease in the density of oxygen vacancies and the content of Mn²⁺ on the catalyst surface, which are crucial for catalytic activity, leading to a notable deactivation. rsc.org

The stability of manganese oxide catalysts is also influenced by their crystalline structure. Disordered or amorphous forms of these oxides may exhibit high initial catalytic potency for hydrogen peroxide decomposition but often suffer from low stability. researchgate.net

Table 1: Factors Influencing Deactivation of Supported Manganese Oxide Catalysts in AOPs

Deactivation Factor Description Reference
Manganese Dissolution Partial leaching of manganese from the catalyst support into the solution, reducing the number of active sites. tue.nlresearchgate.net
Water Vapor Competitive adsorption on active sites and reduction of surface oxygen vacancies and Mn²⁺ content. rsc.orgrsc.org
Catalyst Loading Higher loadings (e.g., 5 wt%) can lead to less stable catalysts compared to lower loadings (e.g., 2 wt%). tue.nlresearchgate.net
Crystalline Structure Amorphous forms may have high initial activity but lower stability compared to crystalline forms. researchgate.net

Manganese Dioxide Micromotors for Environmental Applications

A novel application of manganese dioxide (MnO₂) in environmental remediation is its use in self-propelled micromotors. nih.govsciencedaily.com These micromotors, which are typically microscopic particles, utilize the catalytic decomposition of hydrogen peroxide as a fuel source to achieve autonomous motion. sciencedaily.comresearchgate.net The decomposition of H₂O₂ by MnO₂ generates oxygen bubbles, and the recoil of these bubbles propels the particles forward. chemrxiv.org This self-propulsion is advantageous as it enhances mass transfer and eliminates the need for external agitation. nih.govchemrxiv.org

Manganese dioxide micromotors have shown significant potential in treating water contaminated with organic pollutants. sciencedaily.com They can achieve high degradation rates for pollutants like organic dyes. nih.govrsc.org The remediation process is often a dual-mechanism approach: the catalytic degradation of pollutants by reactive species generated during the H₂O₂ decomposition and an adsorptive bubble separation process where pollutants adhere to the surface of the oxygen bubbles and are brought to the surface. tue.nlnih.gov For instance, multifunctional tubular micromotors composed of carbon nanotubes, ferrite, and manganese dioxide have demonstrated high degradation rates (around 80%) for pollutants like Remazol Brilliant blue and 4-chlorophenol (B41353) within 60 minutes. rsc.org

Beyond organic dyes, MnO₂ micromotors are being explored for the removal of other contaminants. One promising application is the recovery of microplastics from aquatic environments. mdpi.comnih.gov The micromotors, propelled by hydrogen peroxide, can attach to microplastic particles and lift them to the surface via the generated oxygen bubbles, where they can be collected as foam. mdpi.comnih.gov This method has achieved removal efficiencies of up to 80% for polystyrene microplastics. mdpi.com

The use of manganese dioxide offers a cost-effective and abundant alternative to catalysts like platinum, which are traditionally used in micromotors but are expensive and can be inactivated in certain environments. sciencedaily.comresearchgate.net

Table 2: Performance of Manganese Dioxide Micromotors in Environmental Remediation

Application Target Pollutant Fuel Remediation Mechanism Efficiency Reference
Water Remediation Organic Dyes Hydrogen Peroxide Catalytic Degradation & Adsorptive Bubble Separation >90% decolorization in 1 hour nih.gov
Water Treatment Remazol Brilliant blue, 4-chlorophenol Hydrogen Peroxide Oxidative Degradation ~80% degradation in 60 minutes rsc.org
Microplastic Recovery Polystyrene Microplastics Hydrogen Peroxide Bubble-Propelled Surface Flotation ~80% removal in 40 minutes mdpi.com

Mechanistic Insights into Pollutant Abatement and Radical Scavenging in AOPs

The effectiveness of the hydrogen peroxide and manganese(2+) system in degrading pollutants stems from the complex interplay of different manganese oxidation states and the generation of highly reactive radical species. researchgate.netresearchgate.net

The process is not a simple Fenton-like reaction. While the generation of hydroxyl radicals (·OH) is a key feature of many AOPs, the mechanism in the Mn²⁺/H₂O₂ system can be more nuanced. wikipedia.orgresearchgate.net In some cases, particularly in acidic solutions with the addition of ozone, the degradation of pollutants is attributed to the generation of a highly active intermediate, Mn³⁺, rather than hydroxyl radicals. researchgate.net

In other scenarios, the catalytic cycle involves the oxidation of Mn(II) to higher oxidation states. For instance, in the presence of bicarbonate, the Mn²⁺/H₂O₂ system is believed to form a Mn(IV)=O intermediate, which acts as the key active species for degrading pollutants like methylene blue. researchgate.net

Kinetic and spectroscopic studies have provided deeper insights into the role of Mn(II) in accelerating Fenton-type reactions. In systems containing Fe(III), picolinic acid, and H₂O₂, Mn(II) has been shown to catalytically participate in the Fe(III)/Fe(II) redox cycle. nih.gov It accelerates the formation of superoxide radicals (HO₂•/O₂•⁻) and hydroxyl radicals (HO•). nih.gov The proposed mechanism involves the complexation of Mn(II) with a ferric hydroperoxo species, leading to an intramolecular electron transfer that generates Fe(II) and a manganese species that subsequently decomposes to form a superoxide radical and regenerate Mn(II). nih.gov This highlights that the role of Mn(II) is not necessarily to act as an independent source of reactive oxygen species through its own redox cycle with H₂O₂, but to assist in the primary catalytic cycle of another metal like iron. nih.gov

The generation of various radical species is fundamental to the degradation process. During the decomposition of H₂O₂ catalyzed by MnO₂, several types of radicals are generated which then react with and degrade pollutant molecules. chemrxiv.org The manganese-catalyzed oxidation of dopamine, for example, leads to the formation of a semi-quinone radical, which then reacts with oxygen to produce a superoxide anion radical (O₂•⁻). nih.gov

Biomimetic and Bioinorganic Chemical Aspects of Manganese Hydrogen Peroxide Reactivity

Mimicry of Manganese Catalase (MnCAT) Enzymes

Manganese catalases (MnCAT) are a class of enzymes that catalyze the disproportionation of hydrogen peroxide into water and molecular oxygen. Unlike the more common heme-containing catalases, MnCATs utilize a binuclear manganese core at their active site. nih.gov This unique active site has been a significant target for biomimetic studies aimed at understanding its structure-function relationship and developing synthetic catalysts for similar purposes.

The active site of MnCAT enzymes typically contains two manganese ions bridged by carboxylate and solvent-derived ligands. In their resting states, the manganese ions are in the Mn(II)/Mn(II) oxidation state and cycle to Mn(III)/Mn(III) during catalysis. nih.gov Researchers have successfully synthesized a variety of dinuclear manganese complexes that structurally and functionally mimic the native enzyme's active site. nih.gov

These synthetic analogs often incorporate bridging ligands such as carboxylates, phenolates, or alkoxides to replicate the core structure of the enzyme's active site. The choice of ligand is critical in tuning the redox potential of the manganese centers and, consequently, the catalytic activity. For instance, ligands that provide a greater number of strong sigma-donors, like anionic carboxylates, tend to stabilize the oxidized Mn₂(III,III) state, which is correlated with higher catalase activity. nih.gov

A key feature for enzymatic functionality that is sought after in mimics is the suppression of one-electron chemistry that could lead to the formation of inactive or detrimental mixed-valence states like Mn₂(III,IV) and Mn₂(II,III). nih.gov The μ-carboxylato bridge found in the native enzyme is thought to play a crucial role in preventing the formation of these states. nih.gov

Table 1: Comparison of Structural Features in MnCAT and its Mimics

Feature Native MnCAT Enzyme Synthetic Analogs
Metal Center Binuclear Manganese (Mn₂) Often Binuclear Manganese (Mn₂)
Oxidation States Cycles between Mn₂(II,II) and Mn₂(III,III) Designed to cycle through similar oxidation states
Bridging Ligands Carboxylates (from glutamate), water/hydroxide (B78521) Carboxylates, phenolates, alkoxides
Terminal Ligands Histidine, Glutamate Various nitrogen and oxygen donor ligands
Key Function Efficient H₂O₂ disproportionation Mimic catalytic activity of native enzyme

The catalytic efficiency of synthetic MnCAT mimics is often evaluated by studying their kinetics in the disproportionation of hydrogen peroxide and comparing them to the native enzymes. Many of these mimics exhibit saturation kinetics, consistent with the Michaelis-Menten model observed for enzymes. nih.govacs.org

While some synthetic models have achieved high turnover numbers, they often require significantly higher concentrations of hydrogen peroxide to reach their maximum velocity (Vmax) compared to the native enzymes, as indicated by their higher Michaelis constant (KM) values. acs.org For example, the tetranuclear complex [MnII(2-OHpicpn)]₄⁴⁺ exhibits one of the largest Vmax values for a manganese catalase mimic, yet its kcat/KM value is similar to other highly reactive models. acs.org

Comparative studies among different native MnCAT enzymes, such as those from Thermus thermophilus, Thermoleophilium album, and Lactobacillus plantarum, have revealed that their apparent second-order rate constants (kcat/KM) are quite similar, suggesting a common rate-determining step. nih.gov This provides a benchmark for assessing the efficiency of synthetic analogs. The kinetic performance of these mimics is highly dependent on the ligand environment, which influences the stability of the catalytic intermediates and the ease of the redox cycling of the manganese ions.

Table 2: Kinetic Parameters for H₂O₂ Disproportionation by Native MnCAT and a Synthetic Mimic

Catalyst kcat (s⁻¹) KM (M) kcat/KM (M⁻¹s⁻¹)
T. thermophilus MnCAT 2.5 x 10⁵ 0.03 8.3 x 10⁶
L. plantarum MnCAT 1.5 x 10⁵ 0.02 7.5 x 10⁶
[MnII(2-OHpicpn)]₄⁴⁺ 140 2.6 54

Data for native enzymes are approximate values from literature for comparative purposes.

Biomimetic Models for Manganese Peroxidase (MnP) Activity

Manganese peroxidase (MnP) is an extracellular heme-containing enzyme produced by white-rot fungi that plays a crucial role in lignin degradation. wikipedia.orgresearchgate.net The enzyme catalyzes the oxidation of Mn(II) to Mn(III) using hydrogen peroxide. wikipedia.orgnih.gov The highly reactive Mn(III) is then chelated by organic acids and acts as a diffusible redox mediator to oxidize a wide range of phenolic and non-phenolic substrates. wikipedia.orgfrontiersin.org

The development of biomimetic models for MnP aims to replicate this oxidative capability for applications in bioremediation and industrial processes. researchgate.netresearchgate.net These models often involve the generation of Mn(III) species in situ, which then act as the primary oxidant.

Research has shown that systems combining Mn(II) or Mn(III) with hydrogen peroxide and a suitable chelator can effectively mimic the oxidative chemistry of MnP. researchgate.net For instance, MnP biomimetic systems have been successfully used to degrade lignin in wood pulp, demonstrating their potential for biobleaching applications in the paper industry. researchgate.net These systems can initiate lipid peroxidation reactions, which in turn generate organoperoxyl radicals capable of attacking the complex structure of lignin. researchgate.net

The substrates oxidized by MnP and its mimics are diverse and include phenolic compounds found in lignin, dyes, and various organic pollutants. frontiersin.orgresearchgate.net The versatility of MnP stems from the ability of the chelated Mn(III) to access and oxidize substrates that are too large to fit into the active site of the enzyme itself.

Role of Manganese in Biological Redox Cycles Involving Hydrogen Peroxide

Manganese plays a multifaceted role in biological redox cycles involving hydrogen peroxide, extending beyond its function in specific enzymes like MnCAT and MnP. As a cofactor for manganese superoxide (B77818) dismutase (MnSOD), it is involved in the first line of defense against oxidative stress by converting superoxide radicals to hydrogen peroxide and oxygen. geneticlifehacks.comportlandpress.com

The interplay between manganese and iron is also critical in cellular responses to oxidative stress. While iron is known to react with hydrogen peroxide via Fenton chemistry to produce highly damaging hydroxyl radicals, manganese is less prone to this reaction due to its higher reduction potential. nih.gov In some bacteria, during periods of oxidative stress, there is a shift from an iron-based to a manganese-centered metabolism. This can involve the replacement of iron with manganese in the active sites of some enzymes to maintain their function in the presence of hydrogen peroxide. nih.gov

Furthermore, simple manganese complexes, such as those formed with bicarbonate, can exhibit catalase-like activity at physiological pH, suggesting that non-proteinaceous manganese compounds may contribute to the protection of cells against oxidative damage from hydrogen peroxide. nih.gov

Microbial and Biogenic Oxidation of Mn(II) in Environmental Contexts

In various environmental settings, microorganisms, including bacteria and fungi, mediate the oxidation of soluble Mn(II) to insoluble manganese oxides (Mn(III/IV)). frontiersin.orgnih.gov This process has significant biogeochemical implications, as manganese oxides are highly effective scavengers of trace metals and can also oxidize a variety of organic and inorganic compounds.

The mechanisms of microbial Mn(II) oxidation are diverse and can involve enzymatic pathways. Some bacteria utilize multicopper oxidases or peroxidases for this purpose. frontiersin.org In some cases, the oxidation is an indirect consequence of other metabolic activities. For instance, some microbes produce extracellular superoxide, which can then abiotically oxidize Mn(II). morressier.com However, the concomitant production of hydrogen peroxide as a byproduct can inhibit the formation of manganese oxides. morressier.com Therefore, the presence of catalase or peroxidase activity to degrade hydrogen peroxide is often crucial for efficient microbial Mn(II) oxidation. nih.gov

Recent studies have highlighted the complex interplay of reactive oxygen species in biogenic Mn(II) oxidation. For example, in co-cultures of algae and Mn(II)-oxidizing bacteria, the algae can enhance the rate of Mn(II) oxidation by accelerating the production of extracellular superoxide by the bacteria while also contributing to the decomposition of hydrogen peroxide. nih.gov The physiological reason for bacterial Mn(II) oxidation is not fully understood, but it may play a role in energy generation or resistance to oxidative stress. frontiersin.org

Advanced Methodologies for Kinetic and Spectroscopic Characterization of Mn Ii H2o2 Interactions

Time-Resolved Spectroscopic Techniques in Kinetic Studies

The reactions between Mn(II) and H2O2 can be exceedingly fast, necessitating techniques that can monitor chemical changes on very short timescales.

Stopped-flow spectrometry is a powerful tool for studying the kinetics of fast reactions in solution, including those involving manganese and hydrogen peroxide. brandeis.edunih.govnih.govhud.ac.uk This technique allows for the rapid mixing of reactants, typically within milliseconds, and subsequent monitoring of the reaction progress by measuring changes in absorbance or fluorescence over time. acs.org

In the context of Mn(II)-H2O2 interactions, stopped-flow has been instrumental in elucidating reaction mechanisms. For instance, studies on the oxidation of Mn(II) to higher-valent manganese species by H2O2 have utilized this method to follow the formation and decay of intermediates. nih.govnih.gov The time-resolved spectral data obtained from stopped-flow experiments provide insights into the sequence of events, allowing for the determination of rate constants for individual reaction steps. hud.ac.ukacs.org For example, the oxidation of a mangano microperoxidase 8 (Mn(III)-MP8) by H2O2 was investigated using the stopped-flow technique, revealing the formation of an intermediate with a rate constant of 2.9 x 10(4) M-1 s-1 at pH 10.7. nih.gov

The versatility of stopped-flow spectrometry is further enhanced by its ability to be coupled with various detection methods, such as UV-visible absorption, fluorescence, and circular dichroism, providing a comprehensive kinetic profile of the reaction under investigation. The complete kinetic profile for the Mn(II) catalyzed oxidation of certain substrates by periodate (B1199274), a reaction that can exhibit similar complexities, has been successfully monitored using stopped-flow spectrophotometry, revealing multi-step processes. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for detecting and characterizing species with unpaired electrons, such as free radicals and many transition metal ions. In the Mn(II)-H2O2 system, EPR is crucial for identifying and quantifying paramagnetic manganese species (Mn(II), Mn(IV)) and any radical intermediates that may form.

Mn(II) is a d5 ion with a high-spin state (S=5/2), giving rise to a characteristic six-line EPR spectrum due to hyperfine coupling with the 55Mn nucleus (I=5/2). acs.org Changes in the coordination environment of the Mn(II) ion can be monitored by alterations in the EPR spectrum. Furthermore, the formation of higher oxidation states of manganese, such as Mn(III) (d4) and Mn(IV) (d3), which are also paramagnetic, can be detected and characterized by their distinct EPR signatures. researchgate.net

EPR spectroscopy, particularly when combined with spin-trapping techniques, is a powerful method for detecting short-lived radical intermediates like the hydroxyl radical (•OH) and superoxide (B77818) radical (O2•−), which are often proposed in the reaction mechanisms of Mn(II) and H2O2. researchgate.netnih.gov A spin trap is a diamagnetic molecule that reacts with a transient radical to form a more stable paramagnetic radical adduct, which can then be detected by EPR. The hyperfine coupling constants of the resulting adduct provide information about the identity of the original trapped radical.

UV-Visible Spectroscopy for Species Identification and Concentration Monitoring

UV-Visible spectroscopy is a fundamental technique for monitoring the progress of reactions involving Mn(II) and H2O2 by observing changes in the electronic absorption spectra of the reactants, intermediates, and products. researchgate.netscispace.com Different manganese oxidation states and their complexes exhibit characteristic absorption bands in the UV-visible region.

For example, the Mn(II) ion in aqueous solution has a very pale pink color and weak absorption in the visible region. However, the formation of higher oxidation states, such as Mn(III), often results in intensely colored solutions with distinct absorption maxima. The formation of MnO2, a common product of the reaction between Mn(II) and H2O2 under certain conditions, can be monitored by its characteristic absorption. researchgate.net

UV-Vis spectroscopy is frequently used in conjunction with stopped-flow techniques to obtain time-resolved spectral data, allowing for the identification of transient species and the determination of their concentrations over the course of the reaction. acs.orgresearchgate.netmaynoothuniversity.ie By monitoring the absorbance at specific wavelengths corresponding to different species, the kinetics of their formation and decay can be accurately determined. unito.itnih.gov

Potentiometric and pH-Stat Titrations for Chemical Speciation

The interaction between Mn(II) and H2O2 is highly dependent on the pH of the solution, as it influences the speciation of both manganese and hydrogen peroxide. Potentiometric and pH-stat titrations are valuable techniques for determining the stability constants of metal-ligand complexes and for studying reactions that involve the consumption or release of protons.

In the Mn(II)-H2O2 system, these methods can be used to investigate the formation of various manganese-hydroxo and manganese-peroxo species in solution. By monitoring the pH as a function of added titrant, or by maintaining a constant pH while monitoring the amount of acid or base required, it is possible to deduce the stoichiometry and stability of the complexes formed. For instance, potentiometric titrations have been employed to determine the hydrogen peroxide content in the presence of other species by using a permanganate (B83412) titrant, a reaction where manganese species play a key role. nih.gov

These techniques are particularly useful for constructing species distribution diagrams, which show the relative concentrations of different manganese species as a function of pH. This information is crucial for interpreting kinetic data and understanding the pH-dependent reactivity of the Mn(II)-H2O2 system.

Isotope Labeling and Kinetic Isotope Effect Studies for Mechanistic Probing

Isotope labeling studies provide a powerful means of tracing the pathways of atoms and molecules during a chemical reaction, offering deep mechanistic insights. In the context of Mn(II)-H2O2 interactions, isotopes of oxygen (e.g., 18O) can be used to label either the hydrogen peroxide or the water solvent to determine the origin of the oxygen atoms in the products.

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its heavier isotopes. nih.govwpmucdn.com Measuring the KIE can help to identify the rate-determining step of a reaction and provide information about the transition state of that step. For example, a significant KIE upon replacing H2O2 with D2O2 (deuterium peroxide) would suggest that the cleavage of an O-H (or O-D) bond is involved in the rate-determining step. Such studies have been applied to enzymatic systems involving hydrogen peroxide, and the principles are equally applicable to understanding the mechanism of Mn(II)-catalyzed H2O2 reactions. nih.govbohrium.com

By combining isotope labeling with other kinetic and spectroscopic techniques, a detailed picture of the reaction mechanism, including the nature of bond-breaking and bond-forming events, can be constructed.

Data Tables

Table 1: Spectroscopic and Kinetic Parameters for Selected Mn-H2O2 System Studies

TechniqueSystemParameter MeasuredValueReference
Stopped-Flow SpectrometryMn(III)-MP8 + H2O2Rate constant (k) for intermediate formation2.9 x 10⁴ M⁻¹s⁻¹ (at pH 10.7) nih.gov
Stopped-Flow SpectrometryMn(II) catalyzed periodate oxidationReaction monitoringMulti-step process observed researchgate.net
UV-Visible SpectroscopyMnO₂ nanosheets + H₂O₂Characteristic absorption peak~386 nm researchgate.net
UV-Visible SpectroscopyMn²⁺ in aqueous solutionCharacteristic absorption peak401 nm nih.gov
EPR SpectroscopyMn(II) ionHyperfine couplingCharacteristic six-line spectrum acs.org

Computational and Theoretical Chemistry Approaches to Manganese Ii Hydrogen Peroxide Systems

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of many-body systems. It has been extensively applied to map out the reaction landscapes of manganese(II)-hydrogen peroxide systems, providing detailed information on reaction sequences, the geometries of intermediates and transition states, and the energetics of the entire catalytic cycle. acs.org

DFT calculations have been crucial in understanding the mechanisms of manganese-containing enzymes like manganese superoxide (B77818) dismutase (MnSOD) and catalases. nih.govumich.edu In MnSOD, which catalyzes the disproportionation of superoxide into oxygen and hydrogen peroxide, DFT has helped to clarify the protonation states of ligands and the substrate. nih.gov For manganese catalases, which disproportionate hydrogen peroxide, DFT studies support a mechanism involving a two-electron oxidation-reduction cycle, where the active site alternates between Mn₂(II,II) and Mn₂(III,III) states. nih.gov

Studies on synthetic model complexes have also benefited from DFT. For instance, the formation of a mononuclear nonheme manganese(III)-hydroperoxo complex, [MnIII(TMC)(OOH)]²⁺, was characterized using DFT, which confirmed the end-on binding of the hydroperoxide ligand. acs.org Kinetic and thermodynamic studies of manganese-reconstituted myoglobin (B1173299) reacting with hydrogen peroxide have shown a two-step formation of a peroxide compound, a process whose elementary steps and energy diagram can be constructed with the aid of computational modeling. nih.gov In the context of the oxygen reduction reaction (ORR) on manganese oxides, where hydrogen peroxide is a key intermediate, DFT is used to model reaction mechanisms and understand the factors influencing catalytic activity. researchgate.net Proposed mechanisms for the dismutation of H₂O₂ by manganese complexes often involve redox cycling between Mn(II), Mn(III), and Mn(IV) species, pathways that are elucidated through DFT calculations. mdpi.com

SystemComputational FindingSignificanceReference
Manganese CatalaseThe catalytic cycle involves the active site alternating between Mn₂(II,II) and Mn₂(III,III) states.Elucidates the two-electron redox process for H₂O₂ disproportionation. nih.gov
[MnII(HL)Cl₂] ComplexesProposed mechanisms involve the formation of high-valent MnIV=O species and carbonate radicals as key intermediates.Explains the role of bicarbonate in enhancing catalytic H₂O₂ dismutation. mdpi.com
MnSODDFT calculations indicate that the solvent ligand is hydroxide (B78521) (OH⁻) in the Mn³⁺ state and is protonated to H₂O in the Mn²⁺ state.Clarifies the changes in the active site that counterbalance the change in the metal's charge during the catalytic cycle. nih.gov
[MnIII(TMC)(OOH)]²⁺DFT calculations confirmed the end-on binding geometry of the hydroperoxide ligand to the Mn(III) center.Provides structural details for a key manganese-hydroperoxo intermediate. acs.org

Quantum Chemical Cluster Models for Active Site Analysis

The quantum chemical cluster approach is a widely used methodology for modeling enzyme active sites. acs.org In this technique, a small, structurally significant portion of the enzyme surrounding the metal center is selected from a crystal structure or a molecular dynamics snapshot. This "cluster" is then treated with high-level quantum chemical methods, like DFT, to calculate energies, reaction profiles, and other properties. The remainder of the protein is often modeled using more computationally efficient methods, such as implicit solvation or by fixing the positions of terminal atoms to simulate the steric and electrostatic constraints of the protein environment. acs.org

This approach has been successfully applied to numerous redox-active metalloenzymes, including those involving manganese. rsc.org For enzymes like MnSOD, cluster models help to understand how the protein environment influences the active site. For example, conserved residues far from the manganese ion can be identified as having crucial roles, such as acting as general acids/bases in the reaction mechanism. acs.org By systematically studying these models, researchers can gain detailed information about the reaction sequence, the nature of resting states, rate-determining steps, and the precise geometries of all intermediates and transition states. acs.org

Enzyme/SystemModel ComponentsKey Insight from ModelReference
Generic MetalloenzymeMetal center, first and second coordination spheres.Provides full energy profiles and detailed geometries of intermediates and transition states. acs.org
Redox-Active Metalloenzymes (Fe, Ni, Cu, Co, Mn)Cluster models with varying fractions of exact exchange in the DFT functional.Accuracy of results for redox enzymes depends on the chosen DFT functional. rsc.org
Manganese Superoxide Dismutase (MnSOD)Mn ion, coordinating His and Asp residues, and a solvent molecule.The protein environment stabilizes specific ligand protonation states (e.g., OH⁻ vs. H₂O) at the Mn center. nih.govlu.se

Molecular Dynamics Simulations of Reactive Systems

Molecular Dynamics (MD) simulations provide a powerful lens to study the dynamic behavior of manganese-hydrogen peroxide systems on timescales from picoseconds to microseconds. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how the flexibility of a catalyst or enzyme influences its reactivity and how solvent molecules participate in the reaction.

MD simulations have been used to test the stability of proposed structures in manganese enzymes. For example, in MnSOD, simulations have shown that the proposed Mn²⁺–H₂O and Mn³⁺–OH⁻ structures are stable within the enzyme's active site. lu.se These simulations can also reveal subtle structural adaptations, such as the tilting of a water ligand to avoid steric clashes, which would be difficult to observe otherwise. lu.se First-principles MD simulations of hydrogen peroxide in aqueous solution have examined its structural changes and dynamics upon solvation, showing that water molecules form distinct hydrogen bonding configurations with the H₂O₂ molecule. rsc.org Such simulations also map the conformational landscape of H₂O₂, revealing the relative populations and interconversion dynamics of its cisoid and transoid conformers. rsc.org

SystemSimulation Parameters/MethodKey Dynamic ObservationReference
Manganese Superoxide Dismutase (MnSOD)Amber ff03 force field, 300 K, 15 Å cut-off for non-bonded interactions.Confirmed the structural stability of the proposed MnII–H₂O and MnIII–OH⁻ active site states. lu.se
Aqueous Hydrogen PeroxideFirst-principles molecular dynamics.Characterized fluctuations in the H-O-O-H dihedral angle and the interconversion between cisoid and transoid conformers. rsc.org
Ni-Mn/Sepiolite CatalystMolecular dynamic calculations.Explained the role of enriched hydroxyl groups and oxygen vacancies in facilitating CO₂ activation. acs.org

Predictive Modeling of Spectroscopic Signatures of Intermediates

A significant challenge in studying reaction mechanisms is the characterization of short-lived intermediates. Computational methods play a vital role in predicting the spectroscopic signatures (e.g., UV-vis, EPR, Raman) of these transient species. By calculating these properties for proposed structures, a direct comparison with experimental spectra can be made, helping to confirm or reject a mechanistic hypothesis.

For example, the spectroscopic parameters for di-manganese complexes, such as g-values and hyperfine coupling constants (A-values) for Electron Paramagnetic Resonance (EPR) spectroscopy, can be obtained from simulations. rsc.org These simulated spectra can be compared with experimental data to validate the structure of intermediates. In the study of a mononuclear Mn(III)-hydroperoxo complex, DFT calculations were used alongside various spectroscopic methods to characterize the intermediate. acs.org Similarly, the UV-vis absorption spectra of manganese catalysts in different oxidation states can be calculated and compared with experimental results to monitor the state of the catalyst during a reaction. acs.org This synergy between prediction and experiment is crucial for building a complete picture of the catalytic cycle.

Intermediate/ComplexSpectroscopic MethodPredicted ParameterExperimental CorrelationReference
[Mn₂(pyclen)₂(µ-O)₂]³⁺EPRSystem g-values and intrinsic MnIII and MnIV A-values.Simulation helps deconvolve complex EPR spectra from mixed-valence systems. rsc.org
[MnIII(TMC)(OOH)]²⁺UV-vis, Raman, EPRDFT calculations supported the characterization of the MnIII-hydroperoxo species.Computational results were consistent with data from multiple spectroscopic techniques. acs.org
RPDP-Mn CatalystsUV-visAbsorption bands in the UV region.Assigned to π–π* transitions of the pyridine (B92270) moiety, confirming ligand-based electronic structure. acs.org

Investigation of Electron Transfer Mechanisms through Computational Methods

Electron transfer is at the heart of the redox chemistry of manganese and hydrogen peroxide. Computational methods provide a framework for understanding the kinetics and thermodynamics of these electron transfer steps, which are fundamental to catalysis.

In biological systems, such as the mitochondrial respiratory chain, computational analysis helps to dissect the multi-electron transfer pathways. Studies have implicated mitochondrial complex II as a key mediator in Mn(2+)-induced H₂O₂ production, a process involving electron transport. nih.gov For the oxygen reduction reaction (ORR) on manganese oxide catalysts, kinetic models are used to analyze experimental data and determine which kinetic parameters, beyond the formal potential of the Mn(IV)/Mn(III) redox transition, govern the reaction kinetics. researchgate.net These models can describe complex multi-electron transfer mechanisms, including the formation of intermediates like hydrogen peroxide. researchgate.net

Computational studies of molecular catalysts have revealed that the electron transfer mechanism can depend on the experimental conditions. For example, the electrocatalytic reduction of O₂ to H₂O₂ by a manganese complex was found to proceed via an ECCEC (Electrochemical-Chemical-Chemical-Electrochemical-Chemical) mechanism, but a different disproportionation pathway was observed when a homogeneous chemical reductant was used instead of an electrode. researchgate.net Theoretical calculations can also probe the initial energetic barrier for the first electron transfer from Mn(II) to Mn(III), a critical step in many catalytic oxidations. frontiersin.org

System/ProcessComputational ApproachKey Finding on Electron TransferReference
ORR on Mn oxidesKinetic modeling based on RDE data.The reaction follows a "series" 2e⁻ + 2e⁻ pathway with H₂O₂ as a stable intermediate. researchgate.net
Mn(II) oxidation by fungiThermodynamic considerations.Identified a significant energetic barrier in the first electron transfer step from Mn(II) to Mn(III). frontiersin.org
Mn(tbudhbpy)Cl catalystSpectrochemical and electrochemical analysis.Revealed mechanistic divergence: an ECCEC mechanism at an electrode versus a disproportionation pathway with a homogeneous reductant. researchgate.net
Electrochemical H₂O₂ productionDFT for free energy diagrams and volcano plots.Unveils the underlying 2e⁻ ORR catalytic mechanism and helps identify factors influencing catalyst performance. nih.gov

Q & A

Q. What is the mechanistic role of manganese dioxide (MnO₂) in catalyzing hydrogen peroxide (H₂O₂) decomposition?

  • MnO₂ accelerates H₂O₂ decomposition via a surface-mediated catalytic process, producing water and oxygen without being consumed. The reaction follows: 2 H2O2MnO22 H2O+O22\ \text{H}_2\text{O}_2 \xrightarrow{\text{MnO}_2} 2\ \text{H}_2\text{O} + \text{O}_2 Experimental validation involves measuring oxygen evolution rates using gas collection or pressure sensors under controlled MnO₂ surface area and H₂O₂ concentration .

Q. What standardized methods are used to detect peroxide formation in stored H₂O₂ solutions?

  • Method A (Test Strips): Detects peroxides via colorimetric changes (sensitivity \sim1–25 ppm). Suitable for routine monitoring of ethers but requires calibration for H₂O₂ systems .
  • Method B (Iodide Test): Quantifies peroxides via iodine liberation in acidic conditions, measured spectrophotometrically at 560 nm .
  • Regular testing (pre-use) and inert gas storage are critical to mitigate decomposition .

Q. How does MnO₂ particle size influence H₂O₂ decomposition kinetics?

  • Smaller MnO₂ particles increase surface area, enhancing reaction rates. Experimental designs involve grinding MnO₂ to varying mesh sizes and measuring O₂ production volumetrically or via mass flow sensors .

Q. What safety protocols are essential for handling H₂O₂ and Mn compounds?

  • Store H₂O₂ in inert containers (e.g., glass) at ≤25°C.
  • Test peroxide levels monthly using Method A/B and dispose of solutions exceeding 10 ppm .
  • Use fume hoods to avoid inhalation of MnO₂ dust .

Advanced Research Questions

Q. How can researchers resolve contradictions in pH-dependent Mn(II)/H₂O₂ reactivity?

  • Conflicting data arise from varying pH altering Mn oxidation states and reaction pathways. For example:
    • Acidic conditions: MnO₂ reduces to Mn²⁺ (e.g., MnO2+H2SO4+H2O2MnSO4+2H2O+O2\text{MnO}_2 + \text{H}_2\text{SO}_4 + \text{H}_2\text{O}_2 \rightarrow \text{MnSO}_4 + 2\text{H}_2\text{O} + \text{O}_2) .
    • Alkaline conditions: Mn²⁺ oxidizes to MnO₂ (e.g., MnSO4+H2O2+2NaOHNa2SO4+MnO2+2H2O\text{MnSO}_4 + \text{H}_2\text{O}_2 + 2\text{NaOH} \rightarrow \text{Na}_2\text{SO}_4 + \text{MnO}_2 + 2\text{H}_2\text{O}) .
    • Resolution: Use X-ray absorption spectroscopy (XAS) to track Mn speciation and control pH with buffered systems .

Q. What advanced techniques quantify H₂O₂ and Mn species in post-reaction mixtures?

  • Electrochemical sensors: Amperometric detection of H₂O₂ with Pt electrodes (LOD: 0.1 µM) .
  • Spectrophotometry: Titanium sulfate assay for H₂O₂ (λ = 405 nm) or ICP-MS for Mn²⁺/MnO₂ .
  • XRD/IR: Characterize MnO₂ crystallinity and surface peroxo-complexes .

Q. How do peroxosolvates form between Mn²⁺ and H₂O₂, and what are their implications?

  • H₂O₂ coordinates with Mn²⁺ to form peroxosolvates (e.g., [Mn(H₂O)₄(H₂O₂)]²⁺), stabilizing reactive intermediates. Synthesis involves mixing MnSO₄ with H₂O₂ in anhydrous ethanol, followed by crystallization. Characterization via FTIR (O-O stretch at \sim800 cm⁻¹) and TGA .

Q. What experimental designs distinguish homogeneous vs. heterogeneous Mn catalysis in H₂O₂ systems?

  • Filtration test: Remove MnO₂ via centrifugation; continued O₂ evolution suggests soluble Mn²⁺ involvement (homogeneous) .
  • Arrhenius plots: Compare activation energies; lower values for heterogeneous catalysis due to surface reactions .

Data Contradiction Analysis

Q. Why do some studies report MnO₂ as inert while others show redox activity with H₂O₂?

  • Key factor: Reaction medium pH and MnO₂ purity. Commercial MnO₂ often contains Mn²⁺ impurities, which drive Fenton-like reactions in acidic conditions. High-purity MnO₂ exhibits minimal redox activity unless doped .

Q. How to address discrepancies in optimal catalyst loading for H₂O₂ decomposition?

  • Saturation effects occur when active sites are fully occupied. Experimental optimization involves plotting rate vs. MnO₂ mass (e.g., 0.1–0.5 g) and fitting to Langmuir-Hinshelwood models .

Methodological Recommendations

  • Kinetic studies: Use stopped-flow spectrophotometry for rapid H₂O₂ decomposition monitoring .
  • Error mitigation: Pre-treat MnO₂ with HNO₃ to remove surface contaminants and standardize H₂O₂ concentration via permanganate titration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.